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Compound of Interest

1-(3-Chlorophenyl)-2-
Compound Name:
methylpropan-2-amine

Cat. No.: B169134

InChiKey: GIVWUURQKKBCFN-UHFFFAQOYSA-N

Introduction

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-2-
methylpropan-2-amine, a substituted cathinone derivative. Substituted cathinones are a class
of psychoactive substances that are structurally related to cathinone, the active alkaloid in the
khat plant. 1-(3-Chlorophenyl)-2-methylpropan-2-amine is characterized by a chlorophenyl
group attached to a modified propan-2-amine backbone. This guide is intended for researchers,
scientists, and drug development professionals, and details the available physicochemical

data, potential synthetic routes, and likely pharmacological mechanisms of this compound. Due
to the limited availability of specific experimental data for this molecule, information from closely
related analogues is included for comparative purposes and to provide a broader context.

Physicochemical Data

Specific experimental physicochemical data for 1-(3-Chlorophenyl)-2-methylpropan-2-amine
is not readily available in the peer-reviewed literature. The following table summarizes key
identifiers and predicted properties.
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Property Value Source

1-(3-chlorophenyl)-2-

IUPAC Name ) -
methylpropan-2-amine
GIVWUURQKKBCFN-
InChlKey --INVALID-LINK--
UHFFFAOYSA-N
CAS Number 103273-65-0 ChemicalBook
Molecular Formula C10H14CIN --INVALID-LINK--
Molecular Weight 183.68 g/mol --INVALID-LINK--
XlogP (Predicted) 29 --INVALID-LINK--
Monoisotopic Mass 183.08148 Da --INVALID-LINK--

Predicted Collision Cross
Section ([M+H]*)

139.8 A2 --INVALID-LINK--

Experimental Protocols
Synthesis

A specific, detailed experimental protocol for the synthesis of 1-(3-Chlorophenyl)-2-
methylpropan-2-amine is not published. However, a plausible synthetic route can be inferred
from general methods for the synthesis of tertiary benzylamines. One potential route involves
the reaction of 1-chloro-3-(2-methyl-1-propen-1-yl)benzene with an amine source.

A general experimental workflow for the synthesis of a structurally related tertiary benzylamine
is presented below. This should be considered as an illustrative example.

Illustrative Synthesis of a Tertiary Benzylamine

Reaction Work-up:
- Quenching
- Extraction

Purification:
- Column Chromatography or

Starting Materials:

- 3-Chlorobenzyl Halide Nucleophilic Substitution

- 2-Aminoisobutane - Washing - Distillation
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A generalized workflow for the synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

Pharmacological Assays

Specific pharmacological data for 1-(3-Chlorophenyl)-2-methylpropan-2-amine is not
available. However, as a substituted cathinone, its primary targets are expected to be the
monoamine transporters. Standard in vitro assays to characterize the interaction of this
compound with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters
would include radioligand binding assays and neurotransmitter uptake inhibition assays.

3.2.1. Radioligand Binding Assay Protocol

This assay measures the ability of the test compound to displace a known radiolabeled ligand
from the monoamine transporters.

e Preparation of Membranes: Membranes from cells stably expressing human DAT, SERT, or
NET are prepared.

¢ Incubation: Membranes are incubated with a specific radioligand (e.g., [BH]WIN 35,428 for
DAT, [3H]citalopram for SERT, [®H]nisoxetine for NET) and varying concentrations of 1-(3-
Chlorophenyl)-2-methylpropan-2-amine.

« Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate
bound from free radioligand.

 Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation
counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The binding affinity (Ki) is then calculated
using the Cheng-Prusoff equation.

3.2.2. Neurotransmitter Uptake Inhibition Assay Protocol

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled
neurotransmitter into cells expressing the respective transporter.
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o Cell Culture: Cells stably expressing human DAT, SERT, or NET are cultured in appropriate
media.

 Incubation: Cells are pre-incubated with varying concentrations of 1-(3-Chlorophenyl)-2-
methylpropan-2-amine.

» Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g.,
[BH]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

o Termination of Uptake: After a defined incubation period, uptake is terminated by rapid
washing with ice-cold buffer.

» Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is
quantified by scintillation counting.

» Data Analysis: The concentration of the test compound that inhibits 50% of the
neurotransmitter uptake (ICso) is determined.

Signaling Pathways

As a substituted cathinone, 1-(3-Chlorophenyl)-2-methylpropan-2-amine is predicted to act
as a monoamine transporter inhibitor. By blocking the reuptake of dopamine, serotonin, and/or
norepinephrine from the synaptic cleft, it would increase the extracellular concentrations of
these neurotransmitters, leading to enhanced monoaminergic signaling. The specific selectivity
and potency for each transporter would determine its unique pharmacological profile.
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Inhibits

Predicted Mechanism of Action

1-(3-Chlorophenyl)-2-
methylpropan-2-amine
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Predicted interaction of 1-(3-Chlorophenyl)-2-methylpropan-2-amine with monoamine
transporters.

© 2025 BenchChem. All rights reserved.

5/7 Tech Support


https://www.benchchem.com/product/b169134?utm_src=pdf-body-img
https://www.benchchem.com/product/b169134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion

1-(3-Chlorophenyl)-2-methylpropan-2-amine is a compound of interest within the class of
substituted cathinones. While its precise physicochemical and pharmacological properties have
not been extensively documented in publicly available literature, its structural similarity to other
monoamine reuptake inhibitors provides a strong basis for predicting its mechanism of action.
Further experimental investigation is required to fully characterize this molecule, including
detailed spectroscopic analysis, determination of its physicochemical properties, and
comprehensive pharmacological profiling at the monoamine transporters and other potential
targets. The protocols and pathways described in this guide provide a framework for such
future research.

« To cite this document: BenchChem. [Technical Guide: 1-(3-Chlorophenyl)-2-methylpropan-2-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169134#inchi-key-for-1-3-chlorophenyl-2-
methylpropan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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